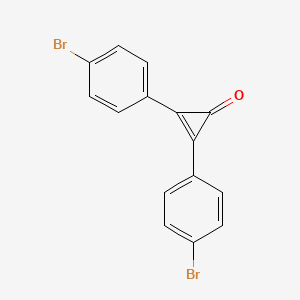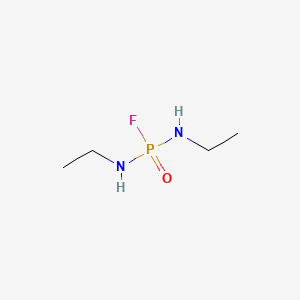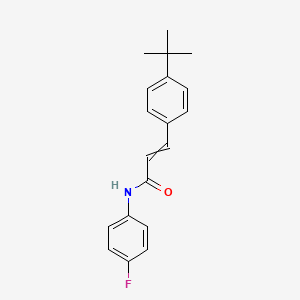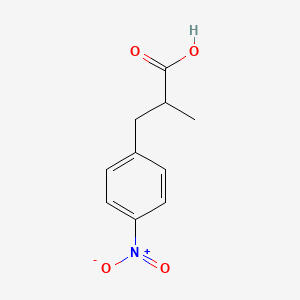![molecular formula C17H19N5O4S B13414289 5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine is a complex organic compound that features a unique combination of a phenyl group, a hydroxymethyl group, and a thio-adenosine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine typically involves multi-step organic reactions. One common method includes the reaction of 2-(Hydroxymethyl)phenyl thiol with adenosine derivatives under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like toluene or methanol and catalysts such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 2-formylphenyl derivatives, while reduction can produce 2-(hydroxymethyl)phenyl derivatives .
Aplicaciones Científicas De Investigación
5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydroxymethyl)phenyl derivatives: These compounds share the hydroxymethylphenyl group and exhibit similar chemical reactivity.
Thio-adenosine derivatives: Compounds with thio-adenosine moieties have comparable biological activities and synthetic applications.
Uniqueness
5’-S-[2-(Hydroxymethyl)phenyl]-5’-thio-adenosine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a compound of significant interest .
Propiedades
Fórmula molecular |
C17H19N5O4S |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[[2-(hydroxymethyl)phenyl]sulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O4S/c18-15-12-16(20-7-19-15)22(8-21-12)17-14(25)13(24)10(26-17)6-27-11-4-2-1-3-9(11)5-23/h1-4,7-8,10,13-14,17,23-25H,5-6H2,(H2,18,19,20)/t10-,13-,14-,17-/m1/s1 |
Clave InChI |
TXTXBMWPARVPCP-IWCJZZDYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)CO)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canónico |
C1=CC=C(C(=C1)CO)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


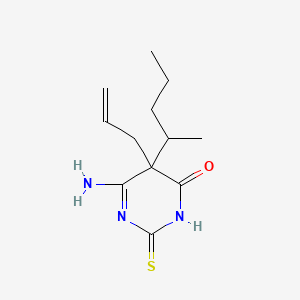
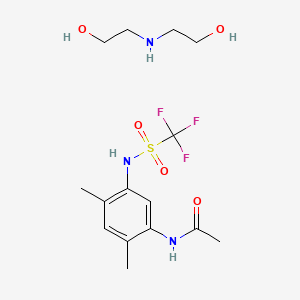
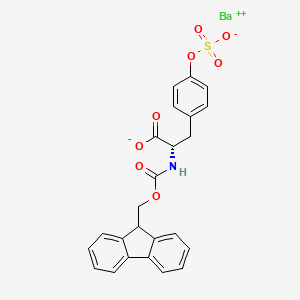
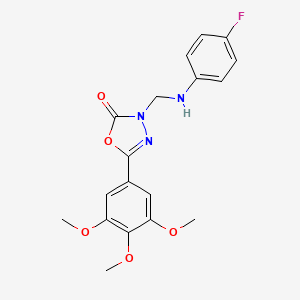


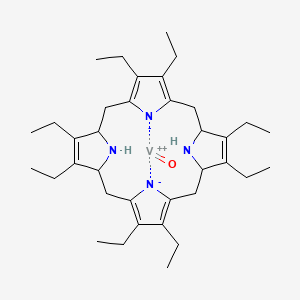
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)


